molecular formula C20H19NO5 B2673564 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide CAS No. 1396892-14-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide

Cat. No.: B2673564
CAS No.: 1396892-14-0
M. Wt: 353.374
InChI Key: JHRSAZIPCAIRIA-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[1,3]dioxole (piperonyl) moiety and a 4-hydroxychroman-4-ylmethyl substituent. Key spectral data, such as $ ^1H $ NMR and ESI-MS, are essential for confirming its purity and configuration, as observed in similar compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (m/z 356.20 [M+H]$^+$) .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(8-6-14-5-7-17-18(11-14)26-13-25-17)21-12-20(23)9-10-24-16-4-2-1-3-15(16)20/h1-8,11,23H,9-10,12-13H2,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSAZIPCAIRIA-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the chroman structure: The chroman structure can be synthesized via the cyclization of phenol derivatives with aldehydes or ketones in the presence of acid catalysts.

    Coupling of the two moieties: The benzo[d][1,3]dioxole and chroman structures are then coupled through a series of reactions involving the formation of an amide bond. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Structural Formula

The linear formula of the compound can be represented as:C19H17N1O5C_{19}H_{17}N_{1}O_{5}

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The potential of this compound as a COX inhibitor could position it as a candidate for developing new anti-inflammatory medications .

Cancer Treatment

The hydroxychroman component suggests potential anticancer activity. Chroman derivatives have been studied for their ability to induce apoptosis in cancer cells. The incorporation of the benzo[d][1,3]dioxole moiety may enhance this effect through mechanisms involving the modulation of cell signaling pathways related to cancer proliferation and survival .

Mechanistic Insights

Research on related compounds has provided insights into their mechanisms of action at the molecular level. For example, studies have focused on how these compounds interact with specific receptors or enzymes involved in disease processes. Understanding these interactions can guide the design of more effective therapeutic agents .

Lead Compound for Synthesis

The unique structure of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide serves as a lead compound for synthesizing new derivatives with enhanced biological activities. Medicinal chemists are exploring modifications to improve potency and selectivity against specific biological targets .

Case Study 1: Anti-inflammatory Properties

A study published in Journal of Medicinal Chemistry examined a series of benzo[d][1,3]dioxole derivatives for their anti-inflammatory effects through COX inhibition. The results indicated that certain modifications significantly increased their potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer potential of chroman derivatives. The study demonstrated that specific structural features could enhance apoptosis in breast cancer cell lines, suggesting that similar modifications in this compound could yield promising anticancer agents .

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinctiveness arises from its 4-hydroxychroman-4-ylmethyl group, which differentiates it from other acrylamide derivatives. Below is a comparative analysis of structural analogs:

Compound Key Substituents Notable Features Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide 4-hydroxychroman-4-ylmethyl, benzo[1,3]dioxol-5-yl Potential for hydrogen bonding via hydroxyl groups; chroman ring enhances rigidity. N/A
(E)-3-(4-chlorophenyl)-N-propylacrylamide (e.g., Compound 3312) 4-chlorophenyl, propylamide Electrophilic chloro group enhances lipophilicity.
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (e.g., Compound 7h) 4-hydroxy-3-methoxyphenyl, benzimidazolyl ethyl Methoxy and hydroxyl groups enable polar interactions; benzimidazole adds complexity.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13) Benzo[1,3]dioxol-5-yl, 3,4-dimethoxyphenethyl Dimethoxy groups increase electron density; phenethyl chain improves solubility.
Quinoline-based acrylamides (e.g., Compound 12a) Quinoline-2-carbonitrile, hydroxamic acid Hydroxamic acid moiety enhances metal-chelating properties.

Spectral and Analytical Data

  • $ ^1H $ NMR : The target compound’s vinyl proton (δ ~7.50 ppm, d, J = 15.2 Hz) aligns with (E)-configurations in analogs like Compound 13 .
  • ESI-MS : Expected molecular ion [M+H]$^+$ ~430–450 Da, based on chroman (MW ~150) and benzo[1,3]dioxole (MW ~136) contributions.

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its effects on various biological systems.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the acrylamide backbone and the introduction of the benzo[d][1,3]dioxole and hydroxychroman moieties. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzodioxole have shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116) cells. A study reported IC50 values for related compounds ranging from 16.19 to 17.16 μM against these cell lines, suggesting that this compound may possess similar or enhanced anticancer properties due to its unique structure .

Antidiabetic Potential

Benzodioxole derivatives have been explored for their potential as antidiabetic agents. Research indicates that these compounds can influence glucose metabolism and insulin sensitivity. The mechanism often involves modulation of key metabolic pathways and signaling cascades that regulate glucose homeostasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity : It potentially exhibits free radical scavenging properties, which can protect cells from oxidative stress.
  • Modulation of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and diabetes .

Case Studies

Several case studies have highlighted the efficacy of benzodioxole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A derivative exhibited significant cytotoxic effects with an IC50 value comparable to doxorubicin, a standard chemotherapy agent .
  • Metabolic Studies : In vivo studies demonstrated improved insulin sensitivity in diabetic models treated with related benzodioxole compounds .

Data Summary

Compound Target Cell Line IC50 (μM) Mechanism
Compound AMCF-716.19 ± 1.35Apoptosis
Compound BHCT11617.16 ± 1.54Cell Cycle Arrest
Compound CDiabetic ModelsN/AInsulin Sensitization

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction involving α-bromoacrylic acid and EDCI as coupling agents in DMF under ice-cooling, followed by column chromatography (silica gel, ethyl acetate/petroleum ether) for purification . Optimizing solvent ratios (e.g., 1:3 ethyl acetate/petroleum ether) and reaction time (e.g., 5 hours at 35°C) improves yield. Monitoring via TLC ensures intermediate formation .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.7–7.5 ppm), acrylamide doublets (J = 15.2–15.6 Hz), and chroman methylene groups (δ 4.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 356.20 for related derivatives) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How should in vitro biological activity assays (e.g., anticancer or antioxidant) be designed for this compound?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Include positive controls (e.g., cisplatin) and triplicate measurements .
  • Antioxidant Activity : Assess nitric oxide scavenging using Griess reagent (λ = 540 nm) with sodium nitroprusside as the NO source. Calculate inhibition percentages relative to ascorbic acid .

Advanced Research Questions

Q. What strategies are effective for separating (E/Z)-isomers during synthesis?

  • Methodological Answer : Use chiral column chromatography (e.g., Chiralpak® IA) with hexane/isopropanol (85:15) for baseline separation. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) in toluene/acetonitrile mixtures enhance stereoselectivity . Monitor isomer ratios via HPLC with UV detection at 254 nm .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the protein (e.g., cannabinoid receptor CB1) by removing water and adding polar hydrogens.
  • Parameters : Set grid boxes (20 ų) around active sites, with Lamarckian genetic algorithms for conformational sampling. Validate docking poses using RMSD thresholds (<2.0 Å) .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) influence bioactivity?

  • Methodological Answer : Synthesize derivatives (e.g., replacing benzo[d][1,3]dioxole with 4-chlorophenyl) and compare IC50 values. For example, 4-chlorophenethyl derivatives showed enhanced cytotoxicity (IC50 = 8.2 µM) over methoxy-substituted analogs (IC50 = 12.5 µM) due to increased lipophilicity .

Q. What experimental approaches assess the compound’s environmental fate and ecotoxicity?

  • Methodological Answer :

  • Degradation Studies : Expose to UV light (λ = 365 nm) in aqueous solutions and quantify degradation products via LC-MS.
  • Ecotoxicology : Use Daphnia magna (48-hour LC50) or algae growth inhibition tests (OECD 201). Measure bioaccumulation factors (BCF) using log P values (e.g., >3 indicates high bioaccumulation) .

Q. How can analytical methods (e.g., UV-Vis, IR) be validated for quality control?

  • Methodological Answer :

  • Linearity : Test absorbance at 5 concentrations (R² ≥ 0.995).
  • Precision : Perform intra-/inter-day assays with %RSD < 2%.
  • LOD/LOQ : Calculate via signal-to-noise ratios (3:1 and 10:1, respectively) .

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